molecular formula C14H15ClN4O2 B13735137 1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline CAS No. 19559-37-6

1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline

Cat. No.: B13735137
CAS No.: 19559-37-6
M. Wt: 306.75 g/mol
InChI Key: VGOIARRTASHGDM-UHFFFAOYSA-N
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Description

1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline is a heterocyclic compound featuring an isoquinoline backbone substituted with a nitro group at position 4, a chlorine atom at position 2, and an N-methylpiperazine moiety at position 1.

Properties

CAS No.

19559-37-6

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline

InChI

InChI=1S/C14H15ClN4O2/c1-17-4-6-18(7-5-17)14-12-3-2-11(19(20)21)8-10(12)9-13(15)16-14/h2-3,8-9H,4-7H2,1H3

InChI Key

VGOIARRTASHGDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C3C=CC(=CC3=CC(=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Industrial and Laboratory Synthesis Methods

1-N-Methylpiperazine is a key intermediate in the target compound’s synthesis. Its preparation is well-documented and typically involves the methylation of piperazine or catalytic hydrogenation of formaldehyde and piperazine reaction products.

  • Catalytic Hydrogenation Method : Piperazine hexahydrate reacts with aqueous formaldehyde in a molar ratio between 1:1.3 to 1:2 in methanol solvent with less than 35% water content. The reaction is catalyzed by nickel-on-kieselguhr under mild conditions (60–130°C, ~50 psig hydrogen pressure), producing a crude mixture of 1-methylpiperazine and 1,4-dimethylpiperazine. The mixture is then separated by fractional distillation to isolate pure 1-methylpiperazine.

  • Methylation Reaction : Piperazine hexahydrate is treated with formic acid and formaldehyde at 45–50°C, followed by heating and refluxing until completion. After acid treatment and filtration, the product is basified and distilled to yield anhydrous 1-methylpiperazine with about 50% yield.

Summary Table: Key Parameters for 1-N-Methylpiperazine Preparation

Parameter Catalytic Hydrogenation Method Methylation Reaction Method
Starting materials Piperazine hexahydrate, formaldehyde Piperazine hexahydrate, formic acid, formaldehyde
Solvent Methanol with ≤35% water None specified (aqueous acidic medium)
Catalyst Nickel-on-kieselguhr None (chemical methylation)
Temperature 60–130°C 45–50°C (initial), then reflux
Pressure ~50 psig hydrogen Atmospheric
Reaction time ~5–6 hours 2–3 hours + reflux
Product separation Fractional distillation Filtration, basification, distillation
Typical yield High purity 1-methylpiperazine ~50% yield

Preparation of 2-Chloro-4-nitroisoquinoline Derivative

While direct preparation methods for 2-chloro-4-nitroisoquinoline are less explicitly documented in the sources, related compounds such as 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine are described, which share structural features with the target compound.

  • The 2-chloro-4-nitrophenyl moiety is typically introduced via electrophilic substitution on the aromatic ring or by using chlorinated and nitrated aromatic precursors in nucleophilic aromatic substitution reactions.

  • The nitro group enhances reactivity for further transformations, and the chloro substituent increases lipophilicity and serves as a leaving group in coupling reactions.

Coupling of 1-N-Methylpiperazine with 2-Chloro-4-nitroisoquinoline

The final step involves the nucleophilic substitution of the chloro group on the 2-chloro-4-nitroisoquinoline by the nitrogen of 1-N-methylpiperazine.

  • This reaction is generally carried out under reflux in polar aprotic solvents such as ethanol or DMF, often with a base like sodium ethoxide or piperidine to facilitate substitution.

  • The reaction proceeds via displacement of the chlorine atom by the nucleophilic nitrogen of the methylpiperazine, forming the desired 1-N-methylpiperazine-2-chloro-4-nitroisoquinoline compound.

  • Purification is typically done by recrystallization or chromatographic techniques.

Comprehensive Data Table: Preparation Steps Overview

Step Reaction Type Conditions Key Reagents Outcome/Notes
1. Preparation of 1-methylpiperazine Catalytic hydrogenation or methylation 60–130°C, 50 psig H2 or reflux Piperazine hexahydrate, formaldehyde, nickel catalyst Pure 1-methylpiperazine isolated by distillation
2. Synthesis of 2-chloro-4-nitroisoquinoline Aromatic substitution/nitration Varies, typically electrophilic aromatic substitution Chlorinated aromatic precursors, nitrating agents Functionalized isoquinoline intermediate
3. Coupling reaction Nucleophilic aromatic substitution Reflux in ethanol/DMF, base present 1-N-methylpiperazine, 2-chloro-4-nitroisoquinoline Target compound formed, purified by recrystallization

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The methylpiperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted isoquinolines.

Scientific Research Applications

3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in various chemical interactions, while the methylpiperazinyl group can enhance binding affinity to specific targets. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline with key analogs based on substituent positioning, synthesis strategies, and physicochemical properties.

N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide

  • Structure : A piperazine-carboxamide derivative with a 4-chlorophenyl group.
  • Synthesis: Prepared via refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol, yielding 79% .
  • Key Properties: Crystallizes in a chair conformation; bond lengths/angles align with piperazine norms .

1-(4-Chloro-2-nitrophenyl)piperazine

  • Structure : Piperazine linked to a chloronitrophenyl ring.
  • Synthesis: Reacts 4-chloro-nitrobenzene with N-methylpiperazine under reflux (methanol, K₂CO₃) .
  • Key Properties : CAS 405910-34-1; safety data highlight acute toxicity risks .
  • Comparison: Shares nitro and chloro substituents but on a phenyl ring instead of isoquinoline. The absence of the fused bicyclic system reduces planar rigidity, affecting binding affinity in receptor studies.

4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde

  • Structure: Quinoline-piperazine hybrid with a benzaldehyde substituent.
  • Synthesis : Derived from hydrazine reactions (e.g., with p-tolylhydrazine hydrochloride; 56% yield) .
  • Comparison: The quinoline scaffold differs from isoquinoline in nitrogen positioning, altering electronic distribution and steric interactions.

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride

  • Structure : Methylpiperazine linked to a chloronitrophenyl group.
  • Key Properties : CAS 331657-28-4; predicted boiling point 404.1°C, density 1.268 g/cm³ .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Synthesis Yield Key Properties
This compound Isoquinoline 1-N-methylpiperazine, 2-Cl, 4-NO₂ N/A* Hypothesized high electrophilicity
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide Piperazine 4-Cl-C₆H₄, carboxamide 79% Chair conformation, crystalline
1-(4-Chloro-2-nitrophenyl)piperazine Phenyl 4-Cl, 2-NO₂, piperazine Not reported Acute toxicity (GHS Category 3)
4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde Quinoline 7-Cl, piperazine-benzaldehyde 56% LC/MS m/z = 486.02, π-π stacking

*Direct synthesis data for the target compound are unavailable in the provided evidence.

Research Findings and Implications

  • Synthetic Challenges: The target compound’s isoquinoline core likely requires cyclization steps (e.g., using CDI or Na₂S₂O₄ for nitro reduction) similar to benzimidazole derivatives .
  • Bioactivity Potential: Piperazine-nitroaromatic hybrids (e.g., SB-271046 in ) show serotonin receptor affinity, suggesting the target compound may interact with CNS targets .

Biological Activity

1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline (MNPI) is a compound of interest due to its potential biological activity, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 19559-37-6
  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 239.68 g/mol

The biological activity of MNPI is primarily linked to its interactions with various molecular targets, including enzymes involved in neurotransmitter regulation. Research indicates that MNPI may act as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in the pathophysiology of Alzheimer's disease.

Inhibitory Activities

Recent studies have demonstrated that MNPI exhibits significant inhibitory effects on MAO-A and MAO-B, as well as AChE. The following table summarizes the IC50 values for these activities:

CompoundTarget EnzymeIC50 (µM)Selectivity Index
This compoundMAO-A6.76-
MAO-B3.29-
AChE5.82-
BChE1.19-

These results indicate that MNPI has a potent inhibitory effect on AChE and BChE, making it a candidate for further development as a multi-target therapeutic agent for neurodegenerative disorders.

Case Studies and Research Findings

  • Neuroprotective Effects : A study assessed the neuroprotective effects of MNPI in vitro using neuronal cell lines exposed to oxidative stress. The results showed that MNPI significantly improved cell viability and reduced markers of oxidative damage, suggesting its potential as a neuroprotective agent.
  • Cytotoxicity Studies : Cytotoxicity assays conducted on VERO cells indicated that MNPI was non-toxic at concentrations up to 200 µM, with an IC50 value of 19.93 µM for certain derivatives, highlighting its safety profile for potential therapeutic use.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of MNPI derivatives revealed that modifications at the piperazine moiety could enhance selectivity and potency against AChE while maintaining low toxicity levels.

Q & A

Q. What are the recommended synthetic routes for 1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline, and what experimental conditions are critical for success?

Methodological Answer: Synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and nitration. A common approach includes:

Piperazine Functionalization: React 2-chloro-4-nitroisoquinoline with N-methylpiperazine under reflux in ethanol (3–4 hours, 70–80°C) to introduce the N-methylpiperazine moiety. Catalysts like triethylamine (Et3N) improve yield by neutralizing HCl byproducts .

Nitro Group Introduction: If the nitro group is not pre-existing, nitration using a HNO3/H2SO4 mixture at 0–5°C prevents over-nitration. Monitor reaction progress via TLC .

Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks to confirm substituent positions (e.g., nitro at C4, chloro at C2). Piperazine protons appear as broad singlets (~δ 2.5–3.5 ppm) .
    • LC/MS (ESI): Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z ≈ 332–350) and fragmentation patterns .
  • Crystallography: X-ray powder diffraction (XRPD) confirms crystalline structure, while TGA/DSC analyzes thermal stability (decomposition >200°C) .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of toxic fumes (e.g., NOx from decomposition) .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers. Stability studies indicate no significant degradation under inert atmospheres for ≥6 months .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

  • Solvent Selection: Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
  • Temperature Control: Gradual heating (e.g., 50°C → 80°C over 1 hour) minimizes side reactions like nitro group reduction .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping proton signals.
  • 2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous peaks with specific carbons .
  • Control Experiments: Replicate reactions under inert conditions (N2) to rule out oxidation artifacts .

Q. What strategies are effective for evaluating the compound’s pharmacological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • In Vitro Assays: Test inhibition of kinase targets (e.g., PI3K/AKT) at 1–100 μM concentrations. Compare with analogs lacking the nitro group to assess its role in binding .
  • Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with active sites. Focus on hydrogen bonding between the nitro group and Lys residues .

Q. How does the compound’s stability vary under physiological versus acidic conditions?

Methodological Answer:

  • Simulated Gastric Fluid (pH 1.2): Incubate at 37°C for 24 hours. LC/MS analysis shows <5% degradation, suggesting oral bioavailability .
  • Oxidative Stress: Exposure to H2O2 (1 mM) induces nitro group reduction to amine, confirmed by loss of m/z 46 (NO2→NH2) in MS .

Q. What computational methods are suitable for predicting the compound’s ADMET properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition (moderate).
  • Metabolite Identification: Run in silico metabolism simulations (e.g., GLORYx) to predict hydroxylation at the piperazine ring .

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